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Compound of Interest

Compound Name: 9,11-Didehydrooestriol
CAS No.: 246021-20-5
Cat. No.: B195158
. J

The fundamental difference lies in the steroid nucleus. While Estriol possesses a saturated
Ring B and Ring C junction, 9,11-Didehydrooestriol contains a double bond between Carbon
9 and Carbon 11. This unsaturation alters the planarity of the molecule, affecting receptor
binding pocket fit and metabolic stability.

Comparative Properties Table
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Feature Estriol (E3) 9,11-Didehydrooestriol

246021-20-5 (or 791-69-5 for

related analogs)

CAS Number 50-27-1

Molecular Formula

Molecular Weight 288.38 g/mol 286.37 g/mol

(16a,17p3)-Estra-
(16a,17p)-Estra-1,3,5(10)-
IUPAC Name ] ) 1,3,5(10),9(11)-tetraene-
triene-3,16,17-triol _
3,16,17-triol

. ) . Aromatic A-ring + C9=C11
Unsaturation Aromatic A-ring only

double bond
) ) Impurity A (Eur. Ph.) /
Regulatory Status Active Moiety (API)
Degradant
. 160-OH, 17B-OH (Rigidified
Stereochemistry 160-OH, 173-OH

backbone)

Structural Visualization (DOT)

The following diagram illustrates the structural divergence. Note the "Unsaturation_Zone" in the
9,11-analog which constrains the conformational flexibility of the steroid backbone.
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Caption: Structural comparison highlighting the C9-C11 dehydrogenation that distinguishes the
impurity from the API.

Part 2: Origin & Formation Pathways

Understanding the origin of 9,11-Didehydrooestriol is essential for process control. Unlike
Estriol, which is a major urinary metabolite of estradiol and estrone formed via 160-
hydroxylation in the liver, the 9,11-analog is typically anthropogenic (synthetic origin) or a
product of specific degradation pathways.

Synthetic Origin (Process Impurity)

In the semi-synthesis of Estriol (often starting from Estrone), the introduction of the 16a-
hydroxyl group can involve intermediates that are prone to elimination reactions.

e Mechanism: If a precursor with a leaving group at C11 or a 9,11-epoxide intermediate is
subjected to harsh acidic conditions, dehydration can occur, establishing the
thermodynamically stable conjugated system (styrene-like conjugation with the A-ring).
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e Risk Factor: High temperatures or over-acidification during the hydrolysis of 16,17-epoxides
or acetates.

Degradation (Stability)

While less common than oxidation at C6, the C9-C11 position is susceptible to
dehydrogenation under oxidative stress, particularly if the formulation contains trace metal
catalysts (e.g., Copper or Iron) which can facilitate radical abstractions at the benzylic C9
position.

Part 3: Pharmacology & Biological Activity[1][2][3]
[4]

The presence of the 9,11-double bond is not merely a structural nuance,; it significantly alters
the pharmacophore.

Estrogen Receptor (ER) Affinity[3][5][6][7][8]

» Estriol (E3): A weak estrogen with preferential affinity for ER[3 over ERa. It is often
characterized as a "short-acting” estrogen because it dissociates rapidly from the nuclear
receptor, failing to induce the prolonged transcriptional activation required for strong
uterotropic effects (unless administered continuously).

e 9,11-Didehydrooestriol: Structure-Activity Relationship (SAR) data on

-analogs (e.g.,

-estradiol) indicates a reduced binding affinity (approximately 20-30% of the parent
compound).

o Mechanism:[1][2] The C9=C11 double bond flattens the steroid skeleton. The ER ligand-
binding domain (LBD) is highly specific; the loss of the "pucker" at Ring C reduces van der
Waals contacts within the hydrophobic pocket.

o Clinical Implication: While less potent, it is not inactive. As an impurity, it contributes to the
"estrogenic load" without providing the calibrated therapeutic effect of Estriol, potentially
leading to inconsistent dosing.
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Toxicology & Safety

o Genotoxicity: The conjugated double bond system (A-ring + C9=C11) raises alerts for
potential reactive metabolites (e.g., epoxides) that could be genotoxic, although specific data
for this analog is sparse.

e Regulatory Limit: As a known impurity (Eur. Ph.), it must be controlled. If levels exceed the
qualification threshold (typically 0.15% for doses < 2g/day), toxicological qualification is
mandatory.

Part 4: Analytical Differentiation & Protocol

Separating these two compounds is the primary challenge in Quality Control (QC) due to their
similar polarity and lack of distinct chromophores beyond the phenolic A-ring.

Analytical Challenges

o Mass Spectrometry: They differ by only 2 Daltons (288 vs. 286 Da). Low-resolution MS may
struggle with isotope overlap.

o UV Spectroscopy: The 9,11-double bond extends the conjugation of the aromatic A-ring,
resulting in a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum. This
is a key distinguishing feature.

o Estriol
: ~280 nm.
o 9,11-Didehydrooestriol
: ~260-270 nm (often with a shoulder due to extended conjugation).

Recommended Protocol: HPLC-UV/MS Separation

This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for
steroid isomers compared to standard C18 phases due to pi-pi interactions with the aromatic A-
ring and the C9=C11 bond.

Method Parameters:
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Parameter

Condition

Column

Kinetex PFP or equivalent, 150 x 4.6 mm, 2.6

um

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Methanol (or Acetonitrile) + 0.1% Formic Acid

Gradient 40% B to 70% B over 15 mins
Flow Rate 1.0 mL/min
) UV at 280 nm (Estriol) and 265 nm (Impurity
Detection L
optimization)
Temperature 30°C
Workflow Diagram (DOT):
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Sample Preparation
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e
or Temperature )
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(Limit: NMT 0.5%)
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Caption: QC workflow for the separation and quantification of 9,11-Didehydrooestriol in Estriol
samples.
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o European Pharmacopoeia (Ph. Eur.). Estriol Monograph 1203. (Defines Impurity A as 9,11-
didehydroestriol).[3]

o Source:

« National Center for Biotechnology Information (2025). PubChem Compound Summary for
CID 9816888, Delta9,11-Estradiol.

o Source:
o Kaufman, R. H., et al.Estriol binding and receptor interaction.
o Source:
¢ Simson Pharma. 9,11-Didehydrooestriol Reference Standard.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US20030220314A1 - Dehydro-estriol (8-DHE3) and dehydro-pregnanetriol (7-DHPT), and
methods of their synthesis - Google Patents [patents.google.com]

2. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]

3. biosynth.com [biosynth.com]

To cite this document: BenchChem. [Part 1. Chemical Structure & Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195158#difference-between-estriol-and-9-11-
didehydrooestriol]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.biosynth.com/p/FD150546/246021-20-5-911-didehydroestriol
https://www.benchchem.com/product/b195158?utm_src=pdf-body
https://www.benchchem.com/product/b195158?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/US20030220314A1/en
https://patents.google.com/patent/US20030220314A1/en
https://patents.google.com/patent/CN105111266A/en
https://www.biosynth.com/p/FD150546/246021-20-5-911-didehydroestriol
https://www.benchchem.com/product/b195158#difference-between-estriol-and-9-11-didehydrooestriol
https://www.benchchem.com/product/b195158#difference-between-estriol-and-9-11-didehydrooestriol
https://www.benchchem.com/product/b195158#difference-between-estriol-and-9-11-didehydrooestriol
https://www.benchchem.com/product/b195158#difference-between-estriol-and-9-11-didehydrooestriol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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